Cas no 1039974-14-5 ((4-bromothiophen-2-yl)methyl(butan-2-yl)amine)
(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, 4-bromo-N-(1-methylpropyl)-
- n-((4-Bromothiophen-2-yl)methyl)butan-2-amine
- (4-bromothiophen-2-yl)methyl(butan-2-yl)amine
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- Inchi: 1S/C9H14BrNS/c1-3-7(2)11-5-9-4-8(10)6-12-9/h4,6-7,11H,3,5H2,1-2H3
- InChI Key: PJCPDTWWWRCDCP-UHFFFAOYSA-N
- SMILES: C1(CNC(C)CC)SC=C(Br)C=1
(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168862-0.05g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 0.05g |
$348.0 | 2023-09-20 | ||
| Enamine | EN300-168862-0.1g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 0.1g |
$364.0 | 2023-09-20 | ||
| Enamine | EN300-168862-0.25g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 0.25g |
$381.0 | 2023-09-20 | ||
| Enamine | EN300-168862-0.5g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 0.5g |
$397.0 | 2023-09-20 | ||
| Enamine | EN300-168862-1.0g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-168862-2.5g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-168862-5.0g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-168862-10.0g |
[(4-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 10g |
$3131.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033214-1g |
[(4-Bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 95% | 1g |
¥3220.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033214-5g |
[(4-Bromothiophen-2-yl)methyl](butan-2-yl)amine |
1039974-14-5 | 95% | 5g |
¥9352.0 | 2023-02-27 |
(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Suppliers
(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (4-bromothiophen-2-yl)methyl(butan-2-yl)amine
Introduction to (4-Bromothiophen-2-yl)methyl(butan-2-yl)amine (CAS No. 1039974-14-5)
Introduction
The compound (4-bromothiophen-2-yl)methyl(butan-2-yl)amine, identified by the CAS number 1039974-14-5, is a significant organic compound with a diverse range of applications in the fields of organic synthesis, pharmaceutical chemistry, and material science. This compound is characterized by its unique structure, which combines a bromothiophene moiety with a butanamine group, making it a versatile building block for various chemical reactions. Recent advancements in synthetic chemistry have further highlighted its potential in creating novel materials and bioactive molecules.
Structural Features and Synthesis
The molecular structure of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine consists of a thiophene ring substituted with a bromine atom at the 4-position and an aminoalkyl group at the 2-position. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and reactivity in various chemical transformations. The presence of the bromine atom introduces additional reactivity, making it suitable for nucleophilic aromatic substitution reactions. The butanamine group adds flexibility and functionality to the molecule, enabling it to participate in amide bond formations or act as a chelating agent.
Recent studies have explored innovative synthetic routes for this compound, leveraging catalytic methods such as palladium-catalyzed cross-couplings and organocopper chemistry. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its application in industrial settings.
Applications in Organic Synthesis
One of the most notable applications of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine is its role as an intermediate in the synthesis of complex organic molecules. Its ability to undergo multiple types of reactions, including nucleophilic substitutions, Michael additions, and Heck reactions, makes it an invaluable tool in constructing heterocyclic frameworks. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-cancer and anti-inflammatory properties.
In addition to its role in organic synthesis, this compound has found applications in polymer chemistry. The thiophene moiety can be incorporated into conjugated polymers, enhancing their electronic properties for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Activity and Pharmaceutical Potential
The biological activity of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
Preliminary pharmacokinetic studies indicate that the compound has reasonable bioavailability and metabolic stability, which are critical factors for its consideration as a drug candidate. However, further research is required to fully elucidate its pharmacodynamic properties and safety profile.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact and safety profile of (4-bromothiophen-2-yl)methyl(butan-2-y l)amine is essential. Recent environmental assessments suggest that this compound has low toxicity to aquatic organisms under standard testing conditions. However, its persistence in the environment requires careful management during production and disposal processes.
Safety guidelines recommend handling this compound under controlled conditions to minimize exposure risks. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure compliance with occupational health standards.
Future Prospects and Research Directions
The future prospects for (4-bromothiophen -2 - yl ) methyl (butan - 2 - yl ) amine are promising, driven by ongoing research into its applications in advanced materials and therapeutic agents. Collaborative efforts between academic institutions and industry are expected to accelerate the development of novel uses for this compound.
Potential research directions include exploring its role in enantioselective catalysis, developing new synthetic pathways with improved efficiency, and investigating its interactions with biological systems at molecular levels. These efforts will undoubtedly enhance our understanding of this compound's capabilities and expand its utility across diverse scientific domains.
Conclusion
In conclusion
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